molecular formula C18H12 B033201 Benz(a)anthracene CAS No. 56-55-3

Benz(a)anthracene

Cat. No.: B033201
CAS No.: 56-55-3
M. Wt: 228.3 g/mol
InChI Key: DXBHBZVCASKNBY-UHFFFAOYSA-N
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Description

Benz[a]anthracene is a colorless plate like material, which belongs to the group of polycyclic aromatic hydrocarbon.
Benz[a]anthracene is a crystalline, aromatic hydrocarbon consisting of four fused benzene rings, produced by incomplete combustion of organic matter. Benz(a)anthracene is primarily found in gasoline and diesel exhaust, tobacco and cigarette smoke, coal tar and coal tar pitch, coal combustion emissions, charcoal-broiled foods, amino acids, fatty acids and carbohydrate pyrolysis products, wood and soot smoke, and creosote, asphalt and mineral oils. This substance is used only for research purposes. This compound is reasonably anticipated to be a human carcinogen. (NCI05)
Benz[a]anthracene appears as colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence. May reasonably be expected to be a carcinogen.
Tetraphene is an angular ortho-fused polycyclic arene consisting of four fused benzene rings. It is an ortho-fused polycyclic arene and a member of tetraphenes.

Mechanism of Action

Target of Action

Benz(a)anthracene, also known as benzo[a]anthracene or tetraphene , is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . It is produced during incomplete combustion of organic matter and is one of the carcinogenic constituents of tobacco smoke .

Mode of Action

The metabolism of this compound involves cytochrome P450 enzymes and epoxide hydrolase . This metabolic process leads to the formation of various dihydrodiols, including trans-3,4-dihydroxy-3,4-dihydro-benzo[a]anthracene . The 3,4-dihydroxy-3,4-dihydrobenzo[a]anthracene, resulting from the epoxide 3,4-epoxy-3,4-dihydrobenzo[a]anthracene, is the proximal carcinogen that is further metabolized to the ultimate carcinogen 3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[a]anthracene (anti-form) and leads to DNA adducts .

Biochemical Pathways

The biochemical pathways affected by this compound involve oxidative stress-induced neuronal damage, cholinergic dysfunction, and disruption of monoaminergic and purinergic enzymes . These pathways are associated with neurodegeneration, as observed in mouse hippocampal neuronal cells (HT-22) .

Pharmacokinetics

Polycyclic aromatic hydrocarbons (PAHs) like this compound and their metabolites are well absorbed both by inhalation and via the gastrointestinal tract . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The result of this compound’s action is genotoxic and carcinogenic effects. It has been found to induce tumors in the liver, skin, and lungs of young mice after ingestion, dermal application, and subcutaneous and intraperitoneal injection . The compound’s interaction with DNA leads to the formation of DNA adducts, which can cause mutations and cancer .

Action Environment

This compound is a solid with very low volatility at 20°C . Characterized by its very low solubility, it will volatilize slowly once dissolved and adsorbs very strongly to organic matter . When present in soil, this compound will volatilize or solubilize very slowly . Environmental factors such as temperature, presence of organic matter, and the compound’s physical state can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Benz(a)anthracene interacts with various biochemical markers associated with neurodegeneration. In a study, mouse hippocampal neuronal cells (HT-22) were exposed to this compound for 5 days, and the cell viability was determined via MTT assay . The biochemical parameters such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) activities were assessed after cells were treated with this compound .

Cellular Effects

This compound has been shown to induce neurodegeneration in neuronal cells via oxidative stress-induced-neuronal injury, disruption of cholinergic, monoaminergic and purinergic transmission, and increased nitric oxide levels . It also causes shrinkage of cells, neuronal injury, and cell death in cells treated with higher concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolization resulting in the formation of epoxides and dihydrodiols . These metabolites have been shown to form DNA adducts in epithelial cells and blood lymphocytes, and unscheduled DNA synthesis was observed in HeLa cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, after the fifth day of treatment, this compound reduced percentage viability to 38.1% .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study, male mice were injected with 5 and 10 mg/kg b.wt of this compound . The results indicated that this compound could be biodegraded to nongenotoxic metabolites .

Metabolic Pathways

This compound is involved in various metabolic pathways. The enzymes involved in the detoxification of this compound are present in all tissues .

Transport and Distribution

At 20 0C, this compound is a solid with very low volatility. It is characterized by its very low solubility, it will volatilize slowly once dissolved and adsorbs very strongly to organic matter .

Subcellular Localization

It is known that it can cause DNA adducts in epithelial cells and blood lymphocytes .

Properties

IUPAC Name

benzo[a]anthracene
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InChI

InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H
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InChI Key

DXBHBZVCASKNBY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32
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Molecular Formula

C18H12
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DSSTOX Substance ID

DTXSID5023902
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Molecular Weight

228.3 g/mol
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Physical Description

Benz[a]anthracene appears as colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence. May reasonably be expected to be a carcinogen., Colorless or gold solid with a greenish-yellow fluorescence; [CAMEO], COLOURLESS-TO-YELLOW-BROWN FLUORESCENT FLAKES OR POWDER., Colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence.
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Boiling Point

815 °F at 760 mmHg (sublimes) (NTP, 1992), 437.6 °C, 815 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 9.4X10-3 mg/L at 25 °C, Insoluble in water, soluble in ether, alcohol, acetone, benzene, Soluble in most organic solvents; difficulty solubilizing in boiling alcohol, Slightly sol in acetic acid, Solubility in water: none
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Density

Relative density (water = 1): 1.274
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Vapor Pressure

0.00000021 [mmHg], 2.1X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 292
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Mechanism of Action

Disruption of cell proliferation control by polycyclic aromatic hydrocarbons (PAHs) may contribute to their carcinogenicity. We investigated role of the aryl hydrocarbon receptor (AhR) in disruption of contact inhibition in rat liver epithelial WB-F344 'stem-like' cells, induced by the weakly mutagenic benz[a]anthracene (BaA), benzo[b]fluoranthene (BbF) and by the strongly mutagenic benzo[a]pyrene (BaP). There were significant differences between the effects of BaA and BbF, and those of the strongly genotoxic BaP. Both BaA and BbF increased percentage of cells entering S-phase and cell numbers, associated with an increased expression of Cyclin A and Cyclin A/cdk2 complex activity. Their effects were significantly reduced in cells expressing a dominant-negative AhR mutant (dnAhR). Roscovitine, a chemical inhibitor of cdk2, abolished the induction of cell proliferation by BbF. However, neither BaA nor BbF modulated expression of the principal cdk inhibitor involved in maintenance of contact inhibition, p27(Kip1), or pRb phosphorylation. The strongly mutagenic BaP induced apoptosis, a decrease in total cell numbers and significantly higher percentage of cells entering S-phase than either BaA or BbF. Given that BaP induced high levels of Cyclin A/cdk2 activity, downregulation of p27(Kip1) and hyperphosphorylation of pRb, the accumulation of cells in S-phase was probably due to cell proliferation, although S-phase arrest due to blocked replication forks can not be excluded. Both types of effects of BaP were significantly attenuated in dnAhR cells. Transfection of WB-F344 cells with siRNA targeted against AhR decreased induction of Cyclin A induced by BbF or BaP, further supporting the role of AhR in proliferative effects of PAHs. This suggest that activation of AhR plays a significant role both in disruption of contact inhibition by weakly mutagenic PAHs and in genotoxic effects of BaP possibly leading to enhanced cell proliferation. Thus, PAHs may increase proliferative rate and the likelihood of fixation of mutations., Activation of the aryl hydrocarbon receptor (AhR)-mediated activity is one of key events in toxicity of polycyclic aromatic hydrocarbons (PAHs). Although various classes of AhR ligands may differentially activate human and rodent AhR, there is presently a lack of data on the human AhR-inducing relative potencies (REPs) of PAHs. Here, we focused on estimation of the AhR-mediated activities of a large set of environmental PAHs in human gene reporter AZ-AhR cell line, with an aim to develop the human AhR-based REP values with potential implications for risk assessment of PAHs. The previously identified weakly active PAHs mostly failed to activate the AhR in human cells. The order for REPs of individual PAHs in human cells largely corresponded with the available data from rodent-based experimental systems; nevertheless, we identified differences up to one order of magnitude in REP values of PAHs between human and rodent cells. Higher REP values were found in human cells for some important environmental contaminants or suspected carcinogens, such as indeno[1,2,3-cd]pyrene, benz[a]anthracene or benzo[b]fluoranthene, while lower REP values were determined for methyl-substituted PAHs. Our results also indicate that a different rate of metabolism for individual PAHs in human vs. rodent cells may affect estimation of REP values in human cell-based assay, and potentially alter toxicity of some compounds, such as benzofluoranthenes, in humans. We applied the AZ-AhR assay to evaluation of the AhR-mediated activity of complex mixtures of organic compounds associated with diesel exhaust particles, and we identified the polar compounds present in these mixtures as being particularly highly active in human cells, as compared with rodent cells. The present data suggest that differences may exist between the AhR-mediated potencies of PAHs in human and rodent cells ... ., Ah locus controls induction by such cmpd as 3-methylcholanthrene, benzo(a)anthracene, and TCDD of many drug-metab enzyme activities. The Ah system is believed to comprise regulatory, structural and probably temporal genes which may or may not be linked. Multiple forms of cytochrome p450 are among many structural gene products "turned on" during sequence of events following exposure of animals or cultured cells to polycyclic aromatic inducers. Cytosolic receptor for these inducers in genetically "responsive" mice is believed to be major product of aryl hydrocarbon hydroxylase (ah) regulatory genes. Cytosolic receptor with specifically bound inducer appears to translocate into nucleus during cytochrome p450 induction by polycyclic aromatic cmpd in intact liver of Ah-responsive mice and cultured cells., ... For aquatic species, polycyclic aromatic hydrocarbons (PAHs) are generally accepted as acting through either of two modes of action: (1) "dioxin-like" toxicity mediated by activation of the aryl hydrocarbon receptor (AHR), which controls a battery of genes involved in PAH metabolism, such as cytochrome P4501A (CYP1A) and (2) "nonpolar narcosis", in which tissue uptake is dependent solely on hydrophobicity and toxicity is mediated through non-specific partitioning into lipid bilayers. ...
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Color/Form

Plates from glacial acetic acid or alcohol, Greenish-yellow fluorescence

CAS No.

56-55-3
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Melting Point

315 to 318 °F (NTP, 1992), 155-157 °C, 162 °C, 315-318 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

    A: Benz(a)anthracene requires metabolic activation to exert its carcinogenic effects. It is primarily metabolized in the liver but also in other tissues like the skin. [] The process involves enzymes, predominantly cytochrome P450 enzymes, converting this compound into reactive metabolites, specifically diol epoxides. [, , , , ] These diol epoxides can bind to DNA, forming adducts that interfere with DNA replication and repair mechanisms, ultimately leading to mutations and potentially cancer. [, , , ]

    A: Research suggests that this compound diol epoxides preferentially form adducts with guanine and adenine bases in DNA. [, ] Studies employing methods like photon-counting spectrophotofluorimetry have been crucial in characterizing these adducts. []

    A: Yes, the position of alkyl substituents significantly influences this compound's DNA binding and carcinogenic potential. Research shows that methyl groups at specific positions, like 6, 7, 8, or 12, can enhance the carcinogenicity of this compound derivatives. [] For instance, 7,12-Dimethylthis compound is a potent carcinogen. [, ] Conversely, alkyl substitutions at positions 1 and 12 or 3 and 9 were not found to be carcinogenic. []

  • A: Yes, studies indicate that this compound exposure can induce oxidative stress in cells. [, ] This is characterized by an imbalance between reactive oxygen species (ROS) production and the cellular antioxidant defense system. [, ] Increased lipid peroxidation and alterations in antioxidant enzyme levels have been observed in various tissues following this compound exposure. [, ]
  • A: this compound has been studied using various spectroscopic techniques, including fluorescence spectroscopy. Studies have shown that the fluorescence spectral properties of this compound change upon metabolic activation and binding to DNA, providing valuable insights into the mechanisms of its carcinogenicity. []
  • A: this compound, like other PAHs, tends to persist in the environment, particularly in sediments. Research using carbon-14-labeled this compound in a marine ecosystem showed that it degrades slowly and its degradation products can persist for extended periods. []

    A: The position of alkyl groups significantly affects the carcinogenic activity of this compound derivatives. For example, 7,12-Dimethylthis compound is a potent carcinogen, while derivatives with methyl groups at positions 1 and 12 or 3 and 9 are not. []

  • A: Research has explored the relationship between the electronic structure of this compound, calculated using methods like the Modified Intermediate Neglect of Differential Overlap (MINDO) method, and its carcinogenic activity. [] The results suggest that specific electronic characteristics, particularly in the "bay region" of the molecule, might be crucial for its carcinogenicity. []

      A: this compound can be absorbed through various routes, including inhalation, ingestion, and dermal contact. Following absorption, it is distributed throughout the body, with a tendency to accumulate in lipid-rich tissues. []

      A: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, forming various metabolites, including diol epoxides. [, , , ] These metabolites are further conjugated to facilitate excretion, mainly through bile and urine. []

    • A: Studies have explored the potential of various agents to mitigate the carcinogenic effects of this compound in both in vitro and in vivo models. Some of these include:
      • Natural compounds: Black tea extract and wild carrot oil have demonstrated antioxidant and chemopreventive effects against this compound-induced oxidative stress and carcinogenesis in mice models. [, ]
      • Dietary factors: Studies have shown that high-fat diets can enhance this compound-induced mammary tumorigenesis in rats, while the prostaglandin synthetase inhibitor indomethacin blocked this effect. [] These findings suggest a complex interplay between dietary factors and this compound's carcinogenicity.
      • Other chemicals: Compounds like Sudan III, despite inducing certain drug-metabolizing enzymes that could potentially enhance this compound activation, have surprisingly shown a protective effect against this compound-induced genotoxicity in mice. [] This protective effect is attributed to the simultaneous induction of phase II detoxification enzymes that efficiently eliminate the reactive metabolites. []

      A: this compound is primarily known for its carcinogenic properties. Studies have demonstrated its ability to induce tumors in various animal models, including skin, lung, and liver tumors. [, , , ]

    • A: Yes, research suggests that younger animals are more susceptible to this compound-induced mammary carcinogenesis. [] Specifically, mammary glands from younger rats were found to be more vulnerable to the carcinogenic effects of 7,12-Dimethylthis compound compared to those from older animals. []
    • A: Gas chromatography coupled with mass spectrometry (GC/MS) is widely used to identify and quantify this compound and its metabolites in environmental samples, including water, sediment, and biological tissues. [, , ]

      A: this compound is primarily released into the environment through anthropogenic activities, mainly the incomplete combustion of fossil fuels. [, ] Other sources include industrial processes, vehicle emissions, and wood smoke. [, ]

    • A: this compound, as a persistent organic pollutant, can accumulate in aquatic ecosystems, posing risks to marine organisms. Studies using microcosms have shown that while this compound might not have acute toxic effects on aquatic organisms, it tends to persist in sediments and can bioaccumulate in the food chain. []

      A: The solubility of this compound, like other PAHs, is influenced by factors such as temperature, pH, and the presence of organic solvents. Generally, this compound has low solubility in water but increased solubility in organic solvents. []

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